molecular formula C19H26ClN3OS B11669122 6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-[4-(propan-2-yloxy)benzyl]pyrimidin-4-amine

6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-[4-(propan-2-yloxy)benzyl]pyrimidin-4-amine

Cat. No.: B11669122
M. Wt: 379.9 g/mol
InChI Key: YTMHGAOKVAJSHK-UHFFFAOYSA-N
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Description

6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE is a complex organic compound with a pyrimidine core This compound is notable for its diverse functional groups, including a chloro group, diethylamino group, methylsulfanyl group, and a propan-2-yloxyphenylmethyl group

Preparation Methods

The synthesis of 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Functional Groups: The chloro, diethylamino, and methylsulfanyl groups are introduced through nucleophilic substitution reactions. The propan-2-yloxyphenylmethyl group is added via a Friedel-Crafts alkylation reaction.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.

Chemical Reactions Analysis

6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE include:

Properties

Molecular Formula

C19H26ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

6-chloro-N,N-diethyl-2-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H26ClN3OS/c1-6-23(7-2)18-16(17(20)21-19(22-18)25-5)12-14-8-10-15(11-9-14)24-13(3)4/h8-11,13H,6-7,12H2,1-5H3

InChI Key

YTMHGAOKVAJSHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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